molecular formula C7H3F3N2S B11733077 2-Amino-5,6,7-trifluorobenzothiazole

2-Amino-5,6,7-trifluorobenzothiazole

Cat. No.: B11733077
M. Wt: 204.17 g/mol
InChI Key: DQLAGXBUTICAIQ-UHFFFAOYSA-N
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Description

2-Amino-5,6,7-trifluorobenzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with amino and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7-trifluorobenzothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4,5-trifluoroaniline with thiourea in the presence of an oxidizing agent . The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but is optimized for large-scale production, including the use of catalysts to speed up the reaction and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7-trifluorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5,6,7-trifluorobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5,6,7-trifluorobenzothiazole exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(trifluoromethyl)benzothiazole
  • 2-Amino-4,6,7-trifluorobenzothiazole
  • 2-Amino-5-fluorobenzothiazole

Uniqueness

2-Amino-5,6,7-trifluorobenzothiazole is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it particularly valuable in applications requiring high specificity and potency .

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

5,6,7-trifluoro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H3F3N2S/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H2,11,12)

InChI Key

DQLAGXBUTICAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)SC(=N2)N

Origin of Product

United States

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